ETHYL 2-AMINO-4-METHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)THIOPHENE-3-CARBOXYLATE

Beschreibung

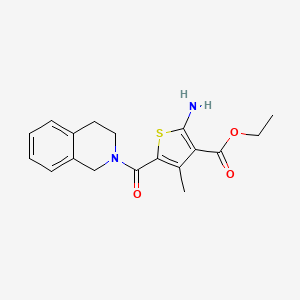

ETHYL 2-AMINO-4-METHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)THIOPHENE-3-CARBOXYLATE is a multifunctional heterocyclic compound featuring a thiophene core substituted with an amino group, a methyl group, and a tetrahydroisoquinoline carbonyl moiety. The ethyl ester at the 3-position enhances solubility and bioavailability, making it a candidate for pharmaceutical applications, particularly in central nervous system (CNS) targeting.

Eigenschaften

IUPAC Name |

ethyl 2-amino-5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-3-23-18(22)14-11(2)15(24-16(14)19)17(21)20-9-8-12-6-4-5-7-13(12)10-20/h4-7H,3,8-10,19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZMSDHEUVXEPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)N2CCC3=CC=CC=C3C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-AMINO-4-METHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl 2-amino-4-methylthiophene-3-carboxylate with 1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 2-AMINO-4-METHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiophene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Anticancer Activity

One of the primary applications of this compound is in the development of pharmaceuticals targeting cancer. It serves as an intermediate in the synthesis of various bioactive molecules, including those that inhibit specific signaling pathways associated with tumor growth. The compound's structure allows for modifications that can enhance its efficacy against different cancer types.

b. Neuroprotective Properties

Research indicates that derivatives of thiophene compounds exhibit neuroprotective effects, making ethyl 2-amino-4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiophene-3-carboxylate a candidate for further studies in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Synthesis of Bioactive Compounds

This compound is utilized as a building block in organic synthesis. It can be transformed into various derivatives through reactions such as:

- Alkylation: Modifying the side chains to enhance solubility and biological activity.

- Amination: Introducing different amine groups to create compounds with diverse pharmacological profiles.

These transformations allow researchers to tailor compounds for specific therapeutic targets.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the synthesis of a series of thiophene derivatives using this compound as a precursor. These derivatives showed promising activity in inhibiting cancer cell proliferation in vitro.

Case Study 2: Neuroprotective Effects

In another research project, derivatives synthesized from this compound were evaluated for neuroprotective effects against oxidative stress in neuronal cell lines. The results indicated significant protection against cell death induced by reactive oxygen species.

Wirkmechanismus

The mechanism of action of ETHYL 2-AMINO-4-METHYL-5-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features are best contextualized by comparing it to analogs with overlapping structural motifs.

Table 1: Key Structural and Functional Comparisons

Research Findings and Hypotheses

- However, unlike MPTP, the thiophene core and ethyl ester may redirect metabolic pathways away from neurotoxic outcomes .

- Toxicity Profile: While MPTP’s neurotoxicity is well-documented, the target compound’s additional substituents (amino, methyl) could sterically hinder metabolic conversion to reactive intermediates, as proposed in studies of structurally refined analogs .

Biologische Aktivität

Ethyl 2-amino-4-methyl-5-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₄H₁₅N₂O₃S

- Molecular Weight : 305.34 g/mol

Its structure incorporates a thiophene ring linked to a tetrahydroisoquinoline moiety, which is known to contribute to various biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit antimicrobial properties. For instance, studies have shown that certain THIQ analogs possess activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways .

2. Anticancer Potential

The compound has been evaluated for its anticancer properties. A notable study demonstrated that THIQ derivatives exhibited potent anti-proliferative effects against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values were reported to be less than 25 μM for several derivatives .

3. Neuroprotective Effects

Tetrahydroisoquinoline compounds are recognized for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. These compounds may exert their effects by modulating neurotransmitter levels and reducing oxidative stress .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli, Staphylococcus aureus | <25 | |

| Anticancer | HepG2, MCF-7 | <25 | |

| Neuroprotective | Neuronal cell lines | N/A |

Case Study: Anticancer Activity

In a study published in MDPI, several THIQ derivatives were tested for anti-proliferative activity against multiple cancer cell lines using the MTT assay. The results indicated that modifications in the chemical structure significantly influenced the anticancer efficacy, highlighting the importance of structural activity relationship (SAR) studies in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.